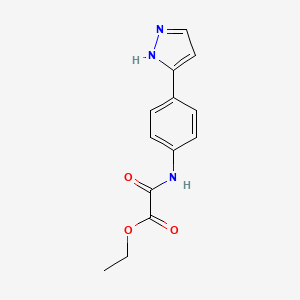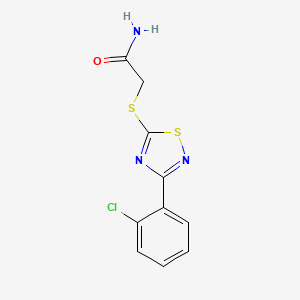
2-((4-(1H-ピラゾール-3-イル)フェニル)アミノ)-2-オキソ酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
科学的研究の応用
Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 4-(1H-pyrazol-3-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives with enhanced electrophilic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted derivatives with diverse chemical properties.
作用機序
The mechanism of action of ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate: Known for its diverse pharmacological activities.
Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate: Another pyrazole derivative with similar chemical properties.
Uniqueness
Ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
IUPAC Name |
ethyl 2-oxo-2-[4-(1H-pyrazol-5-yl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)12(17)15-10-5-3-9(4-6-10)11-7-8-14-16-11/h3-8H,2H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGKEYRAZWTKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534001.png)
![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)
![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)

![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2534016.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)
